molecular formula C14H15NO5S B3416667 4-(3,4-Dimethoxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester CAS No. 886497-86-5

4-(3,4-Dimethoxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester

Cat. No.: B3416667
CAS No.: 886497-86-5
M. Wt: 309.34 g/mol
InChI Key: UXMXGLYGUCLHIU-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester (CAS: 1211596-34-7) is a heterocyclic compound featuring a thiazole core substituted with a 3,4-dimethoxyphenyl group at the 4-position and an ethyl ester at the 5-position. The 2-oxo-2,3-dihydro-thiazole moiety imparts partial saturation to the ring, enhancing conformational flexibility compared to fully aromatic thiazoles.

Properties

IUPAC Name

ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S/c1-4-20-13(16)12-11(15-14(17)21-12)8-5-6-9(18-2)10(7-8)19-3/h5-7H,4H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMXGLYGUCLHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)S1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201157284
Record name Ethyl 4-(3,4-dimethoxyphenyl)-2,3-dihydro-2-oxo-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201157284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886497-86-5
Record name Ethyl 4-(3,4-dimethoxyphenyl)-2,3-dihydro-2-oxo-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886497-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(3,4-dimethoxyphenyl)-2,3-dihydro-2-oxo-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201157284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Biological Activities

Research indicates that thiazole derivatives, including 4-(3,4-Dimethoxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester, exhibit a range of biological activities:

  • Antimicrobial Activity : Thiazole compounds are known for their antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anticancer Properties : Several studies have shown that thiazole derivatives can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Applications in Pharmaceuticals

  • Drug Development : Due to its diverse biological activities, this compound is being investigated as a lead structure for developing new pharmaceuticals targeting various diseases. Its ability to interact with multiple biological targets makes it a versatile candidate for drug discovery.
  • Mechanism of Action Studies : Understanding how this compound interacts with biological systems is crucial for optimizing its efficacy. Studies on its mechanism of action can lead to the design of more effective derivatives.

Agrochemical Applications

In addition to its pharmaceutical potential, this compound may also find applications in agrochemicals:

  • Pesticide Development : The antimicrobial properties suggest that it could be developed into an effective pesticide or fungicide.
  • Plant Growth Regulators : Research into the compound’s effects on plant growth could lead to the development of new growth regulators that enhance crop yield and resistance to pathogens.

Mechanism of Action

The mechanism by which 4-(3,4-Dimethoxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester exerts its effects involves interactions with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The dimethoxyphenyl group enhances the compound's ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Structural Analogues

Substituent Variations on the Thiazole Core

The compound’s structural analogues differ in substituents on the phenyl ring, ester groups, or thiazole saturation. Key examples include:

Compound Name Substituents Key Structural Differences CAS/Reference
4-(3-Methoxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester 3-methoxy-phenyl Single methoxy group at 3-position vs. 3,4-dimethoxy 727652-06-4
4-(4-Fluorophenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester 4-fluorophenyl Fluorine substituent (electron-withdrawing) vs. methoxy (electron-donating) 886497-41-2
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate 4-trifluoromethylphenyl, fully aromatic thiazole Aromatic thiazole vs. 2-oxo-2,3-dihydro; CF₃ group 38471-47-5
Extended Heterocyclic Systems

Compounds such as Ethyl 2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate (CAS: 381699-77-0) incorporate additional fused pyrrole or benzoyl groups, increasing structural complexity and molecular weight. These modifications may enhance biological activity but reduce synthetic accessibility .

Physicochemical Properties

  • Solubility : The 3,4-dimethoxy groups increase polarity, likely improving solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to alkyl- or halogen-substituted derivatives .
  • Melting Points : Fully aromatic thiazoles (e.g., trifluoromethyl-substituted derivative in ) typically exhibit higher melting points (>150°C) due to rigid planar structures, whereas 2-oxo-2,3-dihydrothiazoles may melt at lower temperatures (~100–120°C) .

Biological Activity

4-(3,4-Dimethoxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester, a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique thiazole structure with methoxy substitutions on the phenyl ring, which may enhance its pharmacological properties.

The molecular formula of this compound is C14H15NO5SC_{14}H_{15}NO_{5}S, and it has a molecular weight of approximately 309.34 g/mol. The thiazole ring fused with a phenyl group contributes to its distinctive chemical reactivity and biological activity.

Biological Activity Overview

Thiazole derivatives are known for a wide range of biological activities, including:

  • Antimicrobial Activity : Thiazoles often exhibit significant antibacterial and antifungal properties.
  • Anticancer Potential : Many thiazole derivatives have been studied for their cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : Some compounds have shown promise as inhibitors of key enzymes involved in disease processes.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Interaction studies suggest that the compound may influence enzyme activity and cellular signaling pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiazole derivatives indicates that specific substitutions can enhance biological efficacy. For instance, the presence of methoxy groups on the phenyl ring increases lipophilicity and potentially improves bioavailability compared to other thiazoles lacking such modifications.

Compound NameStructural FeaturesBiological Activity
2-Amino-1,3-thiazoleBasic thiazole structureAntimicrobial, anticancer
5-MethylthiazoleMethyl substitution on thiazoleAntifungal
4-ThiazolylureaUrea functional group attachedAnticancer

Case Studies and Research Findings

Recent studies have explored the biological activity of various thiazole derivatives, including those structurally similar to this compound.

  • Anticancer Activity : Research indicated that compounds with similar thiazole structures exhibited potent cytotoxic effects against cancer cell lines such as HT29 and Jurkat. For example, certain derivatives showed IC50 values less than that of standard anticancer drugs like doxorubicin .
  • Enzyme Inhibition : A study highlighted that thiazoles could inhibit acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment. Compounds similar in structure demonstrated significant AChE inhibitory activity with promising IC50 values .
  • Antimicrobial Properties : The antimicrobial efficacy of thiazoles has been documented extensively. Compounds within this class have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the established synthetic routes for 4-(3,4-dimethoxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester, and what are their key reaction conditions?

Methodological Answer: The synthesis typically involves cyclocondensation of precursor molecules under controlled conditions. For example:

  • Route A : Refluxing 2-aminothiazol-4(5H)-one derivatives with substituted aldehydes in acetic acid containing sodium acetate (3–5 hours, 80–100°C). The product is purified via recrystallization from DMF/acetic acid .
  • Route B : Alkylation of thiazolidinone intermediates with ethyl bromoacetate in ethanol under reflux (5 hours), followed by washing with H₂O and recrystallization .
    Key Variables : Solvent polarity, temperature, and catalyst (e.g., sodium acetate) significantly impact yield and purity.

Q. How is the structural integrity of this compound validated in synthetic chemistry research?

Methodological Answer:

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; thiazole ring protons at δ 6.5–7.5 ppm) .
  • X-ray Crystallography : Resolves bond lengths and dihedral angles (e.g., C–S bond: ~1.75 Å; thiazole ring planarity) .
  • Elemental Analysis : Validates molecular formula (e.g., C₁₄H₁₅NO₅S₂) and purity (>95%) .

Q. What preliminary biological activities have been reported for structurally analogous thiazole derivatives?

Methodological Answer:

  • Antimicrobial Activity : Analogues with dichlorophenyl or nitro groups show MIC values of 8–32 µg/mL against S. aureus .
  • Anticancer Potential : Thiazolidinones inhibit protein kinases (IC₅₀: 1–10 µM) via competitive binding to ATP pockets .
    Table 1 : Bioactivity Comparison of Analogues
SubstituentActivity (IC₅₀/MIC)TargetReference
3,4-Dichlorophenyl5 µMProtein kinase CK2
3-Nitrophenyl12 µg/mLE. coli

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up the production of this compound?

Methodological Answer:

  • DoE Approach : Vary solvent (DMF vs. acetic acid), catalyst loading (NaOAc: 1–2 eq), and reaction time (3–8 hours) to identify optimal conditions .
  • Continuous Flow Reactors : Enhance reproducibility and reduce side products (e.g., dimerization) via controlled residence times .
    Data Contradiction Note : Ethanol reflux (Route B) gives higher yields (~75%) than acetic acid (Route A, ~60%) but requires longer reaction times .

Q. How do researchers resolve discrepancies in reported biological activities across similar compounds?

Methodological Answer:

  • Meta-Analysis : Compare substituent effects (e.g., methoxy vs. nitro groups) on logP and binding affinity using QSAR models .
  • Target Validation : Use CRISPR-Cas9 knockout cell lines to confirm specificity (e.g., kinase inhibition vs. off-target cytotoxicity) .

Q. What computational strategies are used to predict the toxicity and ADMET properties of this compound?

Methodological Answer:

  • GUSAR Online : Predicts acute toxicity (LD₅₀) based on structural descriptors (e.g., methoxy groups reduce hepatotoxicity) .
  • Molecular Dynamics : Simulates membrane permeability (logP ~2.5) and metabolic stability (CYP3A4 clearance) .

Q. How is structure-activity relationship (SAR) analysis conducted for derivatives of this compound?

Methodological Answer:

  • Analog Library Synthesis : Introduce substituents at the 3,4-dimethoxyphenyl or thiazole-5-carboxylate positions .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl oxygen) using Schrödinger Suite .
    Table 2 : SAR Trends in Analogues
Position ModifiedActivity ChangeHypothesis
3,4-Dimethoxy → H↓ Antifungal activityMethoxy enhances target binding
Ethyl ester → Methyl↑ Solubility, ↓ potencySteric hindrance affects docking

Key Challenges & Future Directions

  • Crystallization Issues : Polymorphism in recrystallization (e.g., DMF vs. ethanol) affects bioavailability .
  • Target Identification : Use in silico reverse docking to map novel biological targets beyond kinases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-Dimethoxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester
Reactant of Route 2
4-(3,4-Dimethoxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester

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